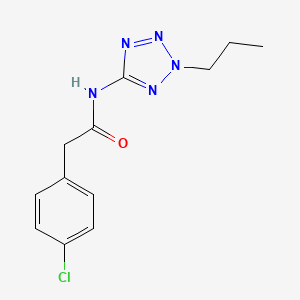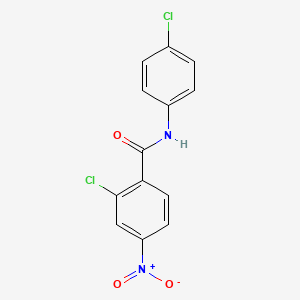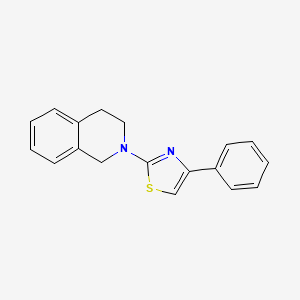![molecular formula C18H16FNO2S B5552217 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as EF-TFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EF-TFM belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain signaling. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is its potential therapeutic applications in cancer, inflammation, and pain. This compound has been shown to possess potent antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Another advantage of this compound is its relatively simple synthesis method, which makes it a feasible candidate for further development.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects.
Direcciones Futuras
For the study of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one include investigating its mechanism of action, conducting preclinical and clinical studies, and exploring its potential in combination therapy.
Métodos De Síntesis
The synthesis of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one involves several steps, including the condensation of 4-fluorobenzaldehyde and 5-ethoxy-2-mercaptobenzothiazole to form the intermediate 5-ethoxy-2-{[(4-fluorobenzyl)thio]methylene}-1-benzothiophen-3(2H)-one. The intermediate is then treated with ammonium acetate and acetic acid to obtain the final product, this compound. The yield of this compound is reported to be 80%.
Aplicaciones Científicas De Investigación
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
In inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
In pain research, this compound has been studied for its analgesic properties. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain by modulating the activity of ion channels involved in pain signaling.
Propiedades
IUPAC Name |
5-ethoxy-2-[(4-fluorophenyl)methyliminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAHWULSCVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)
![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)


![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)